4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine
Overview
Description
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine (4-Br-MSP) is an organosulfur compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of experiments and can be synthesized in various ways. In
Scientific Research Applications
Metal Surface Chemistry and Self-Assembly
The interaction of 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine with metal surfaces has been studied extensively. Researchers have explored self-assembly, Ullmann reactions, and pyridine coordination on these surfaces. Notably, molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains, are sensitive to the underlying metallic substrates . Understanding these interactions can inform material design and catalysis.
Crystal Polymorphism and Mechanical Properties
The compound’s crystal polymorphism has attracted attention due to its different mechanical properties. Three polymorphs of 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine have been characterized, each exhibiting distinct intermolecular interactions and crystal packing. Researchers have investigated the elastic, brittle, and plastic behavior of these polymorphs . Such insights are valuable for drug formulation and materials science.
Co-Crystallization and Co-Crystal Engineering
Recent studies have revealed that one of the trimorphs of 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine is not a true polymorph but rather a co-crystal. This co-crystal contains both 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine and likely 4-(4-bromophenyl)-1-(nitrobenzoyl)piperidine. Co-crystal engineering plays a crucial role in optimizing properties such as solubility, stability, and bioavailability in pharmaceuticals .
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylsulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCPNHFAFLBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855735 | |
Record name | 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine | |
CAS RN |
622386-94-1 | |
Record name | 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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